molecular formula C11H17Br2N B14609236 7,8-Dibromo-4,8-dimethylnon-3-enenitrile CAS No. 59664-57-2

7,8-Dibromo-4,8-dimethylnon-3-enenitrile

Cat. No.: B14609236
CAS No.: 59664-57-2
M. Wt: 323.07 g/mol
InChI Key: GFHIYEZGKJKLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dibromo-4,8-dimethylnon-3-enenitrile is an organic compound with the molecular formula C11H17Br2N It is characterized by the presence of two bromine atoms, a nitrile group, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile typically involves the bromination of 4,8-dimethylnon-3-enenitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

7,8-Dibromo-4,8-dimethylnon-3-enenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether for nitrile reduction.

    Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane for epoxidation.

Major Products Formed

    Substitution: Formation of azido derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of epoxides or diols.

Scientific Research Applications

7,8-Dibromo-4,8-dimethylnon-3-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethylnon-3-enenitrile: Lacks the bromine atoms, resulting in different reactivity and applications.

    7,8-Dichloro-4,8-dimethylnon-3-enenitrile: Contains chlorine atoms instead of bromine, leading to variations in chemical behavior and biological activity.

Uniqueness

7,8-Dibromo-4,8-dimethylnon-3-enenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance its potential for substitution reactions and influence its interactions with biological targets.

Properties

CAS No.

59664-57-2

Molecular Formula

C11H17Br2N

Molecular Weight

323.07 g/mol

IUPAC Name

7,8-dibromo-4,8-dimethylnon-3-enenitrile

InChI

InChI=1S/C11H17Br2N/c1-9(5-4-8-14)6-7-10(12)11(2,3)13/h5,10H,4,6-7H2,1-3H3

InChI Key

GFHIYEZGKJKLMC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC#N)CCC(C(C)(C)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.